2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)-
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Overview
Description
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- is an organic compound with a complex structure that includes a butanone backbone, a phenyl group, a chlorine atom, and a phenylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- typically involves multiple steps. One common method includes the chlorination of 4-phenyl-2-butanone, followed by the introduction of the phenylsulfinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfoxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of 4-phenyl-2-butanone.
Substitution: Formation of various substituted butanones depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- involves its interaction with specific molecular targets. The phenylsulfinyl group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-butanone: Lacks the chlorine and phenylsulfinyl groups.
1-Chloro-4-phenyl-2-butanone: Lacks the phenylsulfinyl group.
4-Phenyl-4-(phenylsulfanyl)-2-butanone: Contains a phenylsulfanyl group instead of a phenylsulfinyl group.
Uniqueness
This detailed article provides a comprehensive overview of 2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
162147-97-9 |
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Molecular Formula |
C16H15ClO2S |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
1-(benzenesulfinyl)-1-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C16H15ClO2S/c17-16(20(19)14-9-5-2-6-10-14)15(18)12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2 |
InChI Key |
RILGLIBKVFVREC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(S(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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